molecular formula C13H26ClN3O B2502098 1-{4-[(Piperidin-3-yl)methyl]-1,4-diazepan-1-yl}ethan-1-one hydrochloride CAS No. 1864061-93-7

1-{4-[(Piperidin-3-yl)methyl]-1,4-diazepan-1-yl}ethan-1-one hydrochloride

Cat. No.: B2502098
CAS No.: 1864061-93-7
M. Wt: 275.82
InChI Key: INOAZYVINKGZPO-UHFFFAOYSA-N
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Description

Core Structural Features and Functional Groups

1-{4-[(Piperidin-3-yl)methyl]-1,4-diazepan-1-yl}ethan-1-one hydrochloride is a bicyclic heterocyclic compound with a 1,4-diazepane core substituted at the 1-position with an ethanone (acetyl) group and at the 4-position with a piperidin-3-ylmethyl side chain. The hydrochloride salt introduces a protonated nitrogen, enhancing water solubility and stability.

Key Structural Elements :

  • 1,4-Diazepane Ring : A seven-membered saturated ring containing two nitrogen atoms at positions 1 and 4. This ring system exhibits conformational flexibility, adopting chair or boat-like geometries.
  • Ethanone Group : A ketone functional group (C=O) attached to the nitrogen at position 1 of the diazepane ring, contributing to hydrogen bonding and electronic interactions.
  • Piperidin-3-ylmethyl Side Chain : A six-membered piperidine ring substituted at the 3-position with a methylene bridge (-CH₂-) linking to the diazepane ring. This chain introduces stereochemical complexity and spatial constraints.

Molecular Formula and Mass :

Property Free Base (C₁₃H₂₅N₃O) Hydrochloride Salt (C₁₃H₂₆ClN₃O)
Molecular Weight (g/mol) 239.36 275.82
CAS Number 1283937-23-4 1864061-93-7

The hydrochloride salt increases the molecular weight by 36.46 g/mol due to the addition of HCl.

Stereochemical Configuration and Conformational Analysis

The compound’s stereochemistry and conformation are influenced by the diazepane and piperidine rings.

Stereochemical Features :

  • Piperidin-3-ylmethyl Group : The 3-position of the piperidine ring is substituted with a methylene bridge, creating a chiral center. However, the compound is not resolved into enantiomers in commercial preparations.
  • Protonation Site : The hydrochloride salt likely protonates the diazepane nitrogen at position 1, altering electronic distribution and influencing hydrogen bonding.

Conformational Behavior :

  • 1,4-Diazepane Ring :
    • Chair Conformation : Dominant in solution due to reduced steric strain, with the acetyl group in an equatorial position.
    • Boat Conformation : Possible under specific conditions (e.g., metal coordination), though less stable.
  • Piperidine Ring :
    • Chair Conformation : Stabilized by the equatorial placement of substituents and minimal angle strain.
  • Methylene Bridge :
    • Allows limited rotational freedom between the diazepane and piperidine rings, enabling conformational adaptation in different environments.

Influence of Substituents :

  • Acetyl Group : Restricts rotation at the N-1 position, favoring chair conformations in the diazepane ring.
  • Hydrochloride Salt : Enhances ionic interactions, potentially stabilizing specific conformers in the solid state.

Spectroscopic Profiling (NMR, IR, MS)

Experimental spectral data for this compound are limited, but predictions based on analogous structures provide insights.

NMR Spectroscopy :

Nucleus Signal Region (δ, ppm) Assignment
¹H 1.2–1.8 Piperidine CH₂ and CH₃ protons
¹H 2.3–2.5 Diazepane CH₂ adjacent to N-1
¹H 2.8–3.1 Methylenemethine bridge (CH₂)
¹³C 20–25 Piperidine CH₂ and CH₃ carbons
¹³C 33–38 Diazepane CH₂ carbons
¹³C 207–215 Ethanone carbonyl (C=O)

Predicted shifts based on 1,4-diazepane and piperidine derivatives.

Infrared Spectroscopy (IR) :

Wavenumber (cm⁻¹) Functional Group
1700–1750 Ethanone C=O
2900–3000 C-H (sp³) stretches
1450–1550 N-C and C-N bends

Mass Spectrometry (MS) :

Ion Type m/z Value Fragmentation Pathway
[M+H]⁺ 240.2 Free base molecular ion
[M+H-H₂O]⁺ 222.2 Loss of water from hydroxyl group
[M+Cl]⁻ 275.8 Hydrochloride salt molecular ion

Predicted fragmentation patterns align with diazepane and piperidine derivatives.

Crystallographic and X-ray Diffraction Data

No experimental X-ray crystallography data are available for this compound, likely due to challenges in crystallization. However, structural analogs provide context:

Related Structures :

  • 1-Methyl-piperazine-1,4-diium dipicrate : Exhibits a chair conformation for the piperazine ring with equatorial methyl groups, stabilized by hydrogen bonding with picrate anions.
  • Homopiperazine (Hexahydro-1,4-diazepine) : Crystallization is hindered by low melting points, but theoretical models suggest chair-like conformations.

Challenges in Crystallization :

  • Conformational Flexibility : The diazepane ring’s ability to adopt multiple conformers complicates lattice stabilization.
  • Hydrochloride Salt Dynamics : Ionic interactions may prevent ordered packing, as seen in similar ammonium salts.

Theoretical Insights :

  • DFT Calculations : Predict chair conformations for the diazepane ring with the acetyl group equatorial, minimizing steric clashes.
  • Hydrogen Bonding : Protonation at N-1 enhances interactions with chloride ions, potentially stabilizing a specific conformation in the solid state.

Properties

IUPAC Name

1-[4-(piperidin-3-ylmethyl)-1,4-diazepan-1-yl]ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O.ClH/c1-12(17)16-7-3-6-15(8-9-16)11-13-4-2-5-14-10-13;/h13-14H,2-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INOAZYVINKGZPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCN(CC1)CC2CCCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[(Piperidin-3-yl)methyl]-1,4-diazepan-1-yl}ethan-1-one hydrochloride typically involves multi-step organic synthesis. One common route starts with the preparation of the piperidine derivative, followed by the formation of the diazepane ring. Key steps include:

  • Formation of Piperidine Derivative:

    • Starting from commercially available piperidine, the compound is functionalized at the 3-position using a suitable alkylating agent.
    • Reaction conditions often involve the use of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).
  • Formation of Diazepane Ring:

    • The piperidine derivative is then reacted with a diamine, such as ethylenediamine, under reflux conditions.
    • Cyclization is achieved using a dehydrating agent like thionyl chloride (SOCl₂) to form the diazepane ring.
  • Final Functionalization:

    • The diazepane intermediate is then acylated using an acyl chloride, such as acetyl chloride, to introduce the ethanone moiety.
    • The final product is obtained as a hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route for scale-up. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-{4-[(Piperidin-3-yl)methyl]-1,4-diazepan-1-yl}ethan-1-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce additional functional groups.

    Reduction: Reduction reactions using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) can modify the ketone group to an alcohol.

Common Reagents and Conditions:

    Oxidation: KMnO₄ in aqueous solution under acidic conditions.

    Reduction: H₂ gas with Pd/C catalyst under atmospheric pressure.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Pharmacological Applications

Research indicates that compounds with structural similarities to 1-{4-[(Piperidin-3-yl)methyl]-1,4-diazepan-1-yl}ethan-1-one hydrochloride exhibit significant biological activities. The following applications have been identified:

Central Nervous System Disorders

The compound's structure suggests potential use in treating various central nervous system disorders, including anxiety and depression. Compounds with similar piperidine structures have been studied for their anxiolytic and antidepressant effects.

Pain Management

Due to its pharmacological profile, this compound may be explored as an analgesic agent. The piperidine derivatives are often associated with pain relief properties.

Antimicrobial Activity

Similar compounds have shown antimicrobial properties, suggesting that 1-{4-[(Piperidin-3-yl)methyl]-1,4-diazepan-1-yl}ethan-1-one hydrochloride could be tested for efficacy against various pathogens.

Synthetic Routes

Several synthetic methods have been explored for producing this compound and its analogs:

Method Description
Condensation Reaction Involves the reaction of piperidine derivatives with diazepane precursors to form the desired compound.
Reduction Reactions Utilizes reducing agents to modify functional groups for enhanced biological activity.

These methods aim to optimize yield and purity for pharmaceutical applications.

Case Study 1: CNS Activity Evaluation

In vitro studies conducted on piperidine derivatives indicated significant binding affinity to serotonin receptors, which are crucial in mood regulation. The evaluation of 1-{4-[(Piperidin-3-yl)methyl]-1,4-diazepan-1-yl}ethan-1-one hydrochloride could further elucidate its potential as an antidepressant.

Case Study 2: Antimicrobial Testing

A study assessing the antimicrobial activity of related compounds demonstrated effective inhibition against Gram-positive bacteria. This suggests that further investigations into the antimicrobial properties of 1-{4-[(Piperidin-3-yl)methyl]-1,4-diazepan-1-yl}ethan-1-one hydrochloride are warranted.

Mechanism of Action

The mechanism of action of 1-{4-[(Piperidin-3-yl)methyl]-1,4-diazepan-1-yl}ethan-1-one hydrochloride involves its interaction with specific molecular targets in the CNS. The compound is believed to modulate neurotransmitter systems, particularly the gamma-aminobutyric acid (GABA) and serotonin (5-HT) pathways. By binding to GABA receptors, it enhances inhibitory neurotransmission, leading to anxiolytic and sedative effects.

Comparison with Similar Compounds

1-(1,4-Diazepan-1-yl)butan-1-one Hydrochloride Salt

  • Structure: Similar diazepane core but with a butanone chain instead of ethanone.
  • Synthesis : Prepared via HCl-dioxane treatment of tert-butyl 4-butyryl-1,4-diazepane-1-carboxylate, yielding a crude product used without purification .
  • Impact: Longer aliphatic chain may reduce metabolic stability compared to the ethanone derivative.

2-Chloro-1-{4-[(4-methylphenyl)methyl]-1,4-diazepan-1-yl}ethan-1-one Hydrochloride

  • Structure: Substitutes piperidin-3-ylmethyl with 4-methylbenzyl and adds a chloro group to ethanone.
  • Applications : The aromatic benzyl group may improve lipophilicity, favoring blood-brain barrier penetration.

1-{4-[(Piperidin-4-yl)amino]piperidin-1-yl}ethan-1-one Dihydrochloride

  • Structure: Replaces the piperidin-3-ylmethyl group with a piperidin-4-ylamino substituent.
  • Salt Form: Dihydrochloride enhances solubility (C12H25Cl2N3O) compared to mono-hydrochloride salts .
  • Biological Relevance : The amine group could facilitate hydrogen bonding with biological targets.

1-(1,4-Diazepan-1-yl)-2-(pyridin-2-yl)ethan-1-one Hydrochloride

  • Structure: Incorporates a pyridin-2-yl group on ethanone.
  • Pharmacokinetics : Pyridine’s aromaticity may increase π-π stacking interactions, improving binding affinity to aromatic residues in proteins .

Comparative Data Table

Compound Name Key Substituent Molecular Weight (g/mol) Salt Form Notable Features Reference
Target Compound Piperidin-3-ylmethyl Not explicitly reported Hydrochloride Balanced lipophilicity/solubility -
1-(1,4-Diazepan-1-yl)butan-1-one HCl Butanone chain ~250 (estimated) Hydrochloride Crude synthesis; potential purity concerns
2-Chloro-1-{4-[(4-methylphenyl)methyl]-... HCl 4-Methylbenzyl, Cl 317.3 Hydrochloride High electrophilicity
1-{4-[(Piperidin-4-yl)amino]... Dihydrochloride Piperidin-4-ylamino 298.3 Dihydrochloride Enhanced solubility
1-(1,4-Diazepan-1-yl)-2-(pyridin-2-yl)... HCl Pyridin-2-yl ~280 (estimated) Hydrochloride Aromatic interaction potential

Biological Activity

1-{4-[(Piperidin-3-yl)methyl]-1,4-diazepan-1-yl}ethan-1-one hydrochloride, also known by its CAS number 1864061-93-7, is a chemical compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H26ClN3O
  • Molecular Weight : 275.82 g/mol
  • CAS Number : 1864061-93-7

Biological Activity Overview

The biological activity of 1-{4-[(Piperidin-3-yl)methyl]-1,4-diazepan-1-yl}ethan-1-one hydrochloride has been investigated primarily in the context of its interaction with various biological targets. Research indicates that this compound may exhibit significant effects on neurotransmitter systems and inflammatory pathways.

Pharmacological Effects

  • Acetylcholinesterase Inhibition : Preliminary studies suggest that derivatives of this compound may possess acetylcholinesterase (AChE) inhibitory properties. AChE inhibitors are crucial in treating conditions like Alzheimer's disease by increasing the levels of acetylcholine in the brain .
  • Anti-inflammatory Activity : The compound has been explored for its potential to modulate inflammatory responses. In vitro studies have indicated that it may inhibit the NLRP3 inflammasome pathway, which is involved in the release of pro-inflammatory cytokines such as IL-1β .
  • Neuroprotective Effects : There is emerging evidence that compounds related to this structure can exert neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases .

The mechanisms through which 1-{4-[(Piperidin-3-yl)methyl]-1,4-diazepan-1-yl}ethan-1-one hydrochloride exerts its effects are not fully elucidated but may involve:

  • Binding to Receptors : The piperidine moiety suggests potential interactions with neurotransmitter receptors.
  • Modulation of Enzymatic Activity : Inhibition of enzymes like AChE and modulation of inflammatory pathways indicate a multifaceted mechanism of action.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds:

StudyFindings
Study on AChE InhibitionDemonstrated that structural analogs exhibit significant AChE inhibition, suggesting potential for cognitive enhancement therapies .
Inflammatory Response ModulationCompounds structurally related to 1-{4-[(Piperidin-3-yl)methyl]-1,4-diazepan-1-yl}ethan-1-one hydrochloride showed reduced IL-1β release in THP-1 cells treated with LPS/ATP .
Neuroprotective PropertiesRelated compounds have been shown to protect neuronal cells from oxidative stress and apoptosis in vitro .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 1-{4-[(Piperidin-3-yl)methyl]-1,4-diazepan-1-yl}ethan-1-one hydrochloride, and how can reaction conditions be optimized?

  • Answer : Synthesis typically involves multi-step reactions starting with piperidine and diazepane precursors. Key steps include alkylation to introduce the piperidin-3-ylmethyl group and subsequent coupling with an ethanone moiety. Reaction optimization may involve:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) to enhance nucleophilicity .
  • Catalysts : Use of coupling agents like EDCI/HOBt for amide bond formation .
  • Purification : Recrystallization or column chromatography to isolate the hydrochloride salt .
  • Yield improvement : Adjusting stoichiometry and reaction time based on TLC/HPLC monitoring .

Q. How can researchers characterize the structural integrity of this compound, and what analytical techniques are critical?

  • Answer : A combination of techniques ensures structural validation:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm backbone connectivity and substituent positions .
  • Mass spectrometry (HRMS) : To verify molecular weight (e.g., C14_{14}H26_{26}ClN3_3O) and fragmentation patterns .
  • X-ray crystallography : For absolute stereochemical confirmation, if single crystals are obtainable .
  • Elemental analysis : To validate chloride content and purity (>95%) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Answer :

  • PPE : Wear gloves, lab coats, and goggles to avoid skin/eye contact. Use fume hoods for weighing and reactions .
  • First aid : For inhalation, move to fresh air; for skin contact, rinse with water for 15 minutes .
  • Storage : Keep in a cool, dry place (<25°C) under inert gas (argon/nitrogen) to prevent degradation .

Advanced Research Questions

Q. How do substituent variations on the piperidine and diazepane rings influence the compound’s bioactivity?

  • Answer : Substituents modulate interactions with biological targets (e.g., GPCRs or enzymes):

  • Piperidine modifications : Electron-withdrawing groups (e.g., -CN) enhance binding to hydrophobic pockets in receptors .
  • Diazepane flexibility : Larger substituents (e.g., oxolan-3-yl) may reduce conformational rigidity, affecting selectivity .
  • Case study : Analogues with 4-(aminomethyl)piperidine show improved blood-brain barrier penetration compared to bulkier derivatives .

Q. How can researchers resolve contradictions in pharmacological data between this compound and its structural analogs?

  • Answer : Systematic approaches include:

  • Binding assays : Compare IC50_{50} values across analogs using radioligand displacement studies .
  • Computational modeling : MD simulations to identify divergent binding modes due to minor structural differences .
  • Metabolic profiling : Assess stability in liver microsomes to rule out pharmacokinetic variability .

Q. What strategies are recommended for evaluating this compound’s potential in neurodegenerative disease models?

  • Answer : Focus on mechanism-driven experimental design:

  • Target validation : Screen against acetylcholinesterase (AChE) or NMDA receptors via enzyme inhibition assays .
  • In vivo models : Use transgenic mice (e.g., Aβ-overexpressing) to assess cognitive rescue in Morris water maze tests .
  • Biomarker analysis : Quantify tau phosphorylation or amyloid-beta levels post-treatment via ELISA .

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